Indole-2,3-diboronic acid, pinacol ester
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29B2NO4/c1-17(2)18(3,4)25-21(24-17)15-13-11-9-10-12-14(13)23-16(15)22-26-19(5,6)20(7,8)27-22/h9-12,23H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUUNJHEYZLWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C23)B4OC(C(O4)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29B2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Development of Organoboron Reagents in Stereoselective Synthesis
Overview of Boronic Acid Pinacol (B44631) Esters as Versatile Synthetic Intermediates
Boronic acids and their derivatives are widely used as building blocks in organic chemistry. nih.gov Among these, boronic acid pinacol esters (Bpin) have gained immense popularity. rsc.org These compounds are formed by the esterification of a boronic acid with pinacol. This transformation converts the often-unstable and difficult-to-handle boronic acids into robust, crystalline solids or stable oils that are amenable to purification by standard techniques like silica (B1680970) gel chromatography. escholarship.org
The primary application of boronic acid pinacol esters is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.govacs.org Their utility extends to other transformations, including C-N and C-O coupling reactions, making them one of the most versatile classes of intermediates in the synthetic chemist's toolbox. rsc.org
Advantages of Pinacol Esters in Enabling Complex Bond Formations
The widespread adoption of pinacol esters over other boronic acid derivatives stems from several key advantages that make them particularly suitable for the synthesis of complex molecules.
Enhanced Stability: The pinacol group sterically protects the boron center, increasing the compound's stability towards air and moisture and preventing undesirable side reactions like protodeboronation (loss of the boron group). nih.gov
Improved Solubility: Pinacol esters are generally more soluble in organic solvents used in synthesis compared to their corresponding boronic acids.
Compatibility: They are compatible with a wide range of functional groups, allowing for their use in late-stage functionalization strategies in the total synthesis of natural products and pharmaceuticals. acs.org
Reactivity: While generally stable, the Bpin group is sufficiently reactive to participate in transmetalation with palladium catalysts under relatively mild conditions, enabling efficient cross-coupling. nih.gov
These attributes have made boronic acid pinacol esters the "go-to" organoboron reagent for complex bond formations, enabling the construction of intricate molecular frameworks with high efficiency and predictability. researchgate.netnih.gov
Elucidating the Research Landscape of Indole 2,3 Diboronic Acid, Pinacol Ester
Importance of Precise Positional Borylation on Indole Scaffolds
The ability to install a boronic ester group at a specific position on the indole scaffold is of paramount importance. The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position. nih.govacs.org Consequently, achieving borylation at other sites, such as C2, C4, C5, C6, or C7, requires specialized and highly selective synthetic methods. acs.orgacs.orgnih.gov The precise location of the boron moiety dictates the final structure and, therefore, the biological activity or material properties of the resulting functionalized indole.
Selective C-H borylation has become a powerful strategy for this purpose. nih.gov The development of advanced catalytic systems, often employing transition metals like iridium, palladium, or nickel, has enabled chemists to override the intrinsic reactivity of the indole ring. acs.orgnih.govorganic-chemistry.org A common and effective strategy involves the use of a directing group, which is temporarily installed on the indole nitrogen (N1). This group physically guides the borylation catalyst to a specific C-H bond, often in its proximity.
Key strategies for selective indole borylation include:
C2-Borylation: While C3 is more electron-rich, C2-borylation can be achieved using specific catalysts or by employing N-heterocyclic carbene boranes. acs.org
C3-Borylation: This is often the default position for electrophilic borylation. nih.gov Nickel-catalyzed methods using a traceless N-Bpin directing group have also been developed for high C3 selectivity. organic-chemistry.org
C7-Borylation: Functionalization at the C7 position, part of the less reactive benzenoid ring, is particularly challenging. Iridium-catalyzed reactions and methods using N-acyl directing groups with boron tribromide (BBr₃) have proven effective for achieving this outcome. acs.orgnih.govresearchgate.net
C4, C5, and C6-Borylation: Accessing these positions often requires multi-step synthetic sequences or the use of specifically substituted indole precursors and tailored directing groups. acs.orgnih.gov
The resulting positionally-defined indolylboronic acid pinacol esters are valuable building blocks. nih.gov They can undergo a wide array of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling, to introduce aryl, heteroaryl, or alkyl groups, providing a modular and efficient pathway to diverse and complex indole derivatives for screening in drug discovery and materials science. nih.govacs.org
Table 1: Methods for Positional Borylation of Indole
| Target Position | Method | Catalyst/Reagent | Directing Group |
|---|---|---|---|
| C2 | C-H Borylation | I₂ / N-heterocyclic carbene borane | None |
| C3 | C-H Borylation | [Ni(IMes)₂] | Traceless N-Bpin |
| C4/C7 | C-H Borylation | Introduction of an auxiliary group | Acyl or other directing groups |
| C7 | C-H Borylation | Ir-catalyzed | None (unprotected N-H) |
| C7 | C-H Borylation | BBr₃ | N-acyl |
Hypothesized Reactivity and Utility of Vicinal Diborylated Indoles
This compound, possessing two reactive boron centers in a vicinal arrangement, is hypothesized to be a uniquely powerful intermediate for the rapid construction of molecular complexity. The proximity of the two C-B bonds opens up possibilities for novel transformations that are not accessible with mono-borylated indoles.
Hypothesized Reactivity:
The primary hypothesized utility of this compound lies in its capacity for sequential or one-pot double cross-coupling reactions. By carefully selecting reaction conditions and coupling partners, it should be possible to selectively functionalize one boryl group while leaving the other intact for a subsequent, different transformation. This would allow for the controlled and modular installation of two distinct substituents at the C2 and C3 positions.
For example, a first Suzuki-Miyaura coupling could be performed under conditions that favor reaction at the more sterically accessible or electronically distinct C-B bond. Following this, a second, different aryl halide or other coupling partner could be introduced to react with the remaining boronic ester. This stepwise approach provides a powerful tool for creating a library of 2,3-disubstituted indoles with diverse functional groups.
Furthermore, the development of catalytic systems capable of one-pot, double cross-coupling reactions with two different partners would be a highly efficient application. Another area of potential reactivity involves reactions where the two boron groups participate in a concerted or domino process to form new ring systems fused to the indole core.
Hypothesized Utility:
The ability to rapidly generate densely functionalized 2,3-disubstituted indoles is of high value in several fields:
Medicinal Chemistry: Many biologically active indole alkaloids and synthetic drugs feature substitution at the C2 and C3 positions. The vicinal diborylated platform would allow for the efficient synthesis of analogues of these compounds, facilitating structure-activity relationship (SAR) studies and the discovery of new drug candidates. nih.gov
Materials Science: Polycyclic aromatic hydrocarbons (PAHs) doped with boron atoms can exhibit interesting photophysical and electronic properties. researchgate.net The vicinal diboryl groups could serve as handles to build extended, conjugated systems fused to the indole scaffold, potentially leading to new organic light-emitting diode (OLED) materials, sensors, or organic semiconductors. nih.gov
Agrochemicals: The indole scaffold is also present in various agrochemicals. The ability to quickly create and test novel 2,3-disubstituted indoles could accelerate the discovery of new herbicides, fungicides, or pesticides. acs.org
Direct C-H Borylation Approaches to Indolylboronic Acid Pinacol Esters
Direct C-H borylation is a formidable technique for the synthesis of borylated indoles, offering a more efficient alternative to traditional methods that often require pre-functionalized substrates. rsc.org This approach involves the direct conversion of an indole C-H bond to a C-B bond, a transformation that can be catalyzed by various transition metals or achieved under metal-free conditions. rsc.orgacs.org A key challenge in the C-H borylation of the indole scaffold is controlling the regioselectivity, as there are multiple C-H bonds with differing reactivities. rsc.org
Regioselective C2-Borylation of Indoles
While the C3 position of indole is electronically richer and often the default site for electrophilic attack, selective borylation at the C2 position is achievable through carefully designed catalytic systems. acs.org This selectivity is crucial for the synthesis of specific isomers of functionalized indoles.
Transition-metal catalysts are instrumental in directing the borylation to the less electronically favored C2 position. Iridium-based catalysts, in particular, have demonstrated significant utility. For instance, an iridium-catalyzed reaction can be steered to favor C2-borylation exclusively through the selection of an appropriate ligand. mdpi.com While cobalt has been shown to effectively catalyze C2-alkylation and alkenylation of indoles through a directed approach, indicating its capability for C2-functionalization, specific protocols for C2-borylation are an area of ongoing development. nih.gov Similarly, nickel catalysis, often employed for C3-borylation, can be influenced by directing groups and reaction conditions to achieve C2 selectivity. acs.org
Table 1: Examples of Transition-Metal-Catalyzed C2-Selective Functionalization of Indoles
| Catalyst System | Directing Group/Ligand | Reaction Type | Selectivity | Ref. |
|---|---|---|---|---|
| [IrCl(cod)]₂ | P(C₆F₅)₃ | Borylation | Exclusive C2 | mdpi.com |
| [Co(PMe₃)₄] | Imine | Alkylation/Alkenylation | High C2 | nih.gov |
| Nickel Catalyst | N-Boc | Dearomative Arylboration | C2-Borylated Indolines | acs.org |
The regiochemical outcome of the borylation reaction is highly dependent on the catalyst system. Optimization of ligands and directing groups is a key strategy to override the intrinsic reactivity of the indole ring.
One clear example is the iridium-catalyzed borylation of N-acyl indoles. In the absence of a specific ligand, this reaction yields the C3-borylated product. However, the introduction of the electron-deficient phosphine (B1218219) ligand P(C₆F₅)₃ completely reverses the selectivity, affording the C2-borylated indole as the exclusive product. mdpi.com
The nature of directing groups attached to the indole nitrogen also plays a critical role. Computational and experimental studies have shown that the size and type of N-heterocyclic directing groups can switch the site of electrophilic borylation between the C2 and C7 positions. Six-membered heterocycles like pyridines and pyrimidines tend to favor the kinetically controlled C2 product, whereas five-membered rings like thiazole (B1198619) can lead to the C7 isomer. In nickel-catalyzed dearomative arylboration, the choice of the N-protecting group (e.g., N-Boc vs. N-Piv) is crucial in determining C2 versus C3 selectivity, highlighting the interplay between electronics and sterics. acs.org
Regioselective C3-Borylation of Indoles
The C3 position of indole is the most nucleophilic, making it the kinetically favored site for many C-H functionalization reactions, including borylation. acs.org
A variety of transition metals can effectively catalyze C3-borylation. Iridium is a prominent example, with ligand-free systems based on precursors like [Ir(OMe)(cod)]₂ providing excellent yields and high regioselectivity for the C3-borylated products of N-acyl indoles. rsc.org Nickel catalysis has also been extensively developed for C3-selective borylation. A notable method employs a [Ni(IMes)₂] catalyst which installs a temporary Bpin moiety on the indole nitrogen; this group then acts as a traceless directing group to facilitate C-H borylation specifically at the C3 position.
While rhodium is a highly effective catalyst for various C-H activation reactions on the indole scaffold, its application has been more commonly reported for C2-alkylation and other C-H functionalizations rather than specifically for C3-borylation. The extensive development of iridium and nickel systems has provided highly efficient and selective routes for C3-borylation. rsc.org
Table 2: Examples of Transition-Metal-Catalyzed C3-Selective Borylation of Indoles
| Catalyst System | Substrate | Key Feature | Yield/Selectivity | Ref. |
|---|---|---|---|---|
| [Ir(OMe)(cod)]₂ | N-acyl indoles | Ligand-free | Good to excellent yields, >95% C3 selectivity | rsc.org |
| [Ni(IMes)₂] | N-H indoles | Traceless N-Bpin directing group | Excellent yields, high C3 selectivity |
Metal-free C-H borylation has gained significant traction as a cost-effective and environmentally benign alternative to transition-metal catalysis. These methods typically rely on the use of strong electrophilic boron species that preferentially react at the electron-rich C3 position of indoles. acs.org
One prominent approach utilizes the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, as a catalyst. This system can activate catecholborane, leading to a disproportionation reaction that yields C3-borylated indoles in high yields. The reaction mechanism involves the formation of reactive boron electrophiles that undergo electrophilic aromatic substitution with the indole ring. acs.org This methodology is practical for large-scale synthesis and can proceed under solvent-free conditions. Other metal-free systems, such as those employing BF₃·SMe₂ in combination with a base and a thiourea (B124793) co-catalyst, have also been developed to afford C3-borylated indoles. acs.org
Strategies for Sequential or Simultaneous 2,3-Diborylation
The direct C-H borylation of indoles has emerged as a powerful tool for the synthesis of indolylboronic esters. nih.govresearchgate.net However, achieving a 2,3-diborylation pattern is a significant challenge due to the intrinsic reactivity of the indole nucleus. The C3 position is generally more electron-rich and susceptible to electrophilic attack, while the C2 position is less reactive. Consequently, direct borylation methods often favor monofunctionalization at either the C2 or C3 position, or diborylation at other positions such as C2 and C7. nih.gov
Achieving chemo- and regioselective 2,3-diborylation requires overcoming the inherent reactivity preferences of the indole ring. The use of directing groups on the indole nitrogen is a key strategy to control the regioselectivity of C-H borylation. nih.govrsc.org For instance, a bulky protecting group on the nitrogen can sterically hinder the C2 position, thereby directing borylation to the C3 position. Conversely, specific ligands on the metal catalyst can interact with the N-H bond or a substituent on the nitrogen to direct borylation to the C2 position.
A hypothetical sequential strategy for 2,3-diborylation could involve:
C3-Borylation: Employing a directing group strategy that favors C3 borylation. For example, an N-acyl or N-silyl group can direct iridium-catalyzed borylation to the C3 position. nih.gov
Modification of the Directing Group: Altering the initial directing group to favor subsequent C2 borylation.
C2-Borylation: Performing a second borylation reaction under conditions that now favor the C2 position. This could involve a change in catalyst, ligand, or the directing group itself.
Simultaneous 2,3-diborylation is even more challenging and would likely require a catalyst and ligand system that can overcome the natural electronic bias of the indole ring. While methods for C2- and C3-borylation of indoles are known, a one-pot 2,3-diborylation has not been extensively reported, highlighting the difficulty in achieving this specific substitution pattern. manchester.ac.uked.ac.uk
| Strategy | Position | Catalyst/Reagent | Directing Group | Outcome |
| Sequential Borylation | C3 then C2 | Ir-based catalyst | N-acyl or N-silyl | C3-borylated intermediate, then 2,3-diborylated product |
| Simultaneous Borylation | C2 and C3 | Custom catalyst system | None or specific | Direct formation of 2,3-diborylated indole |
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules in a single step. nih.govresearchgate.net While MCRs for the synthesis of substituted indoles are well-established, their application to the direct synthesis of diborylated indoles, particularly with a 2,3-disubstitution pattern, is still an emerging area. researchgate.netnih.gov
A potential MCR strategy for the synthesis of a 2,3-diborylated indole precursor could involve the condensation of a borylated aniline (B41778) derivative, a borylated aldehyde, and an isocyanide. The subsequent cyclization and aromatization would lead to the formation of the desired indole scaffold with boron moieties at the C2 and C3 positions. The success of such a strategy would hinge on the stability of the borylated starting materials under the reaction conditions and the chemoselectivity of the cyclization step.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| Borylated Aniline | Borylated Aldehyde | Isocyanide | Acid or metal catalyst | 2,3-Diborylated Indole Derivative |
Halogen-Metal Exchange Followed by Borylation for this compound Precursors
A more traditional and often reliable method for the introduction of boronic ester functionalities is through halogen-metal exchange followed by quenching with a boron electrophile. This approach is particularly useful for the synthesis of this compound, starting from a 2,3-dihaloindole precursor.
The regioselective introduction of the two boron groups can be achieved through sequential halogen-metal exchange reactions. The choice of the organolithium reagent and the reaction conditions are crucial to control the selectivity. Directed ortho-metalation is a powerful strategy where a directing group on the indole nitrogen can direct deprotonation to the C2 position. nih.gov For a 2,3-dihaloindole, a sequential approach would be most effective.
For instance, starting with a 2,3-dibromoindole, a selective bromine-lithium exchange at one position can be achieved, followed by borylation. The remaining bromine can then be subjected to a second halogen-metal exchange and subsequent borylation. The order of these steps would depend on the relative reactivity of the C2-Br and C3-Br bonds, which can be influenced by the substituent on the indole nitrogen. Protecting the indole nitrogen with a suitable group is essential to prevent N-deprotonation by the organolithium reagent. researchgate.net
Following the generation of the lithiated indole species at either the C2 or C3 position, the reaction is quenched with an electrophilic boron source. Trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, are commonly used for this purpose. The resulting boronic acid is then typically esterified with pinacol to afford the more stable and synthetically versatile pinacol ester. nih.govgoogle.com This two-step sequence of borate quenching and pinacol ester formation is a well-established and high-yielding procedure. nih.gov
First Halogen-Metal Exchange and Borylation: Selective bromine-lithium exchange at either the C2 or C3 position, followed by quenching with a trialkyl borate and esterification with pinacol.
Second Halogen-Metal Exchange and Borylation: Bromine-lithium exchange at the remaining halogenated position, followed by a second borate quenching and pinacol ester formation to yield the desired this compound.
| Starting Material | Step 1 | Step 2 | Product |
| 2,3-Dibromo-1H-indole | 1. n-BuLi, THF, -78 °C 2. B(OR)3 3. Pinacol | 1. n-BuLi, THF, -78 °C 2. B(OR)3 3. Pinacol | 1H-Indole-2,3-diboronic acid, pinacol ester |
Cyclization-Based Syntheses of Indolylboronic Acid Pinacol Esters
An alternative to the functionalization of a pre-formed indole ring is to construct the indole nucleus with the boronic ester groups already in place. nih.gov This can be achieved through the cyclization of appropriately substituted acyclic precursors. mdpi.com For the synthesis of this compound, this would involve the cyclization of a precursor already containing two boron moieties.
A plausible strategy would be the palladium-catalyzed cyclization of a 2-alkynyl aniline derivative where both the aniline and the alkyne bear a pinacol boronate group. The choice of catalyst and reaction conditions would be critical to ensure efficient cyclization and to avoid decomposition of the boronic ester functionalities. This approach offers the advantage of building the desired substitution pattern directly into the indole core during its formation. rsc.org
| Precursor | Catalyst/Conditions | Product |
| 2-(2-Borylalkynyl)-borylaniline | Pd catalyst, base | 2,3-Diborylated Indole |
Annulation Reactions Incorporating Boron Functionality
A powerful strategy for the regioselective synthesis of borylated indoles involves constructing the indole ring from acyclic precursors that already contain the boron moiety. This approach, known as annulation, ensures precise placement of the boronate group, which can be challenging to achieve through direct C-H borylation of a pre-formed indole.
One prominent example is the Larock-type annulation, which has been adapted for the synthesis of C2-borylated indoles. nih.gov This palladium-catalyzed process involves the reaction of a functionalized aniline, such as 2-iodoaniline, with an alkyne bearing a boronic ester group. The method allows for the creation of highly functionalized 2-borylated indole scaffolds with complete regiochemical control. nih.gov This process is advantageous as it often proceeds under mild conditions and avoids the need for protecting groups on the indole nitrogen. nih.gov
Another approach involves the annulative coupling of vinylboronic ester ate-complexes with arynes. rsc.org This reaction cascade forms two new carbon-carbon bonds and a carbon-boron bond. The process is initiated by the nucleophilic addition of the vinylboronic ester to the aryne, followed by a 1,2-metallate rearrangement and subsequent cyclization of the resulting aryl anion onto the boron atom to form a cyclic borinic ester. rsc.org This intermediate can then be converted into various boronic ester derivatives, offering a pathway to complex, substituted borylated heterocycles. rsc.org
| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Key Features |
| Larock-Type Annulation | 2-Iodoaniline, Propynyl BMIDA | Pd Catalyst | 2-BMIDA-3-methylindole | High regioselectivity for C2-borylation; mild conditions. nih.gov |
| Aryne Annulation | Vinylboronic ester, Benzyne precursor | n-Butyllithium | Cyclic borinic ester | Forms multiple C-C and C-B bonds in one cascade. rsc.org |
Decarboxylative and Other Fragment-Based Borylation Routes
Decarboxylative cross-coupling reactions provide an alternative to direct C-H functionalization for synthesizing indolylboronic acids. nih.gov This strategy utilizes readily available indole carboxylic acids as starting materials. The borylation can be achieved under either transition-metal catalysis (e.g., palladium or rhodium) or transition-metal-free conditions. nih.govmdpi.com
In metal-free variants, N-hydroxyphthalimide esters derived from indole carboxylic acids are treated with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govscispace.com This method is particularly attractive as it avoids potential metal contamination in the final products. The transformation effectively replaces the carboxylic acid group with a boronic ester, serving as a powerful umpolung strategy that converts an electrophilic starting material into a nucleophilic boronate product suitable for Suzuki-Miyaura coupling. nih.gov This approach is valuable for installing boron at positions that are difficult to access through other means.
Fragment-based routes, beyond annulation, also contribute to the synthesis of these targets. These methods often involve the coupling of two or more simple molecules to construct the final borylated indole. For instance, a metal-free conversion of arylamines into indolylboronic acid pinacol esters can be achieved using tert-butyl nitrite (B80452) and B₂pin₂. nih.gov This process builds the borylated heterocyclic core from a simpler amine precursor.
| Starting Material | Boron Source | Key Reagents/Catalyst | Product | Reference |
| Indole-2-carboxylic acid | B₂pin₂ | N-Hydroxyphthalimide ester | Indole-2-boronic acid pinacol ester | nih.govmdpi.com |
| Arylamine | B₂pin₂ | ᵗBuONO | Indolylboronic acid pinacol ester | nih.gov |
| Alkyl Carboxylic Acid | B₂pin₂ | Ni Catalyst, N-hydroxyphthalimide ester | Alkyl-Bpin | nih.gov |
Lewis-Acid-Catalyzed Borylation of Indoles
Lewis acids can effectively catalyze the electrophilic C–H borylation of indole and its derivatives. researchgate.netresearchgate.net Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) and boron trifluoride etherate (BF₃·OEt₂), have proven particularly effective. nih.govresearchgate.net
The reaction catalyzed by B(C₆F₅)₃ with catecholborane typically results in a disproportionation reaction, yielding both a C3-borylated indole and the corresponding hydrogenated indoline (B122111). acs.org This process demonstrates excellent catalytic performance and can be scaled up, even under solvent-free conditions. By adjusting reaction conditions, such as elevating the temperature, a convergent disproportionation can be achieved where the indoline is oxidized back to an indole, allowing for near-quantitative conversion to the C3-borylated product without requiring external hydrogen acceptors. acs.org
Alternatively, using BF₃·OEt₂ as a catalyst with bis(pinacolato)diboron (B₂pin₂) can promote the borylation of N-substituted indoles. researchgate.netnih.gov Mechanistic studies suggest that the reaction may proceed through an initial electrophilic attack of the Lewis acid at the C3 position, followed by a series of steps leading to the formation of the thermodynamically stable C2-borylated product. nih.gov
| Lewis Acid Catalyst | Boron Source | Typical Regioselectivity | Key Observation | Reference |
| B(C₆F₅)₃ | Catecholborane | C3 | Proceeds via disproportionation to indole boronate and indoline. acs.org | |
| BF₃·OEt₂ | B₂pin₂ | C2 | Effective for N-alkylated indoles. researchgate.netnih.gov | |
| BF₃∙SMe₂ | B₂pin₂ | C3 | Metal-free C-H borylation. nih.gov |
Stereochemical Control in Indole Borylation to Access Chiral Precursors
Achieving stereochemical control during indole borylation is essential for the synthesis of chiral precursors used in pharmaceutical and materials science. A primary strategy for controlling selectivity is the use of directing groups installed on the indole nitrogen (N1). rsc.orged.ac.uk These groups can guide the borylation to specific positions on the indole ring, overriding the inherent electronic preferences of the heterocycle.
The size and nature of the directing group can influence the regiochemical outcome. For instance, in electrophilic borylation with BX₃ reagents, six-membered heterocyclic directing groups like pyridines and pyrimidines tend to favor borylation at the C2 position. rsc.orged.ac.uk In contrast, five-membered heterocycles such as thiazole and benzoxazole (B165842) direct the borylation to the C7 position. rsc.orged.ac.uk Computational studies indicate that while the C7-borylated product is often the thermodynamic favorite, the kinetic product can be controlled by the choice of directing group, allowing for selective access to either the C2 or C7 isomer. rsc.orged.ac.uk Such precise positional control is the first step toward building complex, three-dimensional chiral structures.
Further stereocontrol can be achieved in subsequent reactions. A three-component coupling involving lithiated indoles, boronate esters, and allylic acetates has been shown to generate chiral indolines with adjacent quaternary stereocenters, demonstrating how borylated intermediates can be transformed into stereochemically rich products. researchgate.net
Enantioselective Synthesis of Indole-Boronate Derivatives
The enantioselective synthesis of indole derivatives containing boronate functionality provides direct access to valuable chiral building blocks. One successful approach is the enantioselective conjugate addition of boronic acids to indole-appended enones. researchgate.netacs.org This transformation can be catalyzed by chiral BINOL-derived organocatalysts, such as 3,3'-bis(pentafluorophenyl)-BINOL, in the presence of a magnesium salt. researchgate.netacs.org The reaction proceeds with high yields and excellent enantioselectivity (up to 99% ee), affording α-branched chiral indole derivatives. researchgate.net This method is tolerant of unprotected indoles as well as N-Boc and N-methyl protected substrates. researchgate.net
Another strategy involves the nickel-catalyzed enantioselective coupling of α-N-alkyl species. nih.gov While not a direct borylation, this method allows for the synthesis of complex chiral N-alkylindoles and is compatible with substrates already containing a pinacol boronate ester. This tolerance demonstrates the potential for modular synthesis, where the boronate group can be carried through a series of chiral-inducing transformations for later functionalization. nih.gov These methods highlight the progress in creating indole-based molecules with precise control over their three-dimensional structure.
| Reaction | Substrate | Catalyst/Ligand | Yield | Enantiomeric Excess (ee) | Reference |
| Conjugate Addition | Indole-appended enone, Alkenylboronic acid | 3,3'-bis(pentafluorophenyl)-BINOL, Mg(Ot-Bu)₂ | 70-91% | 87-99% | researchgate.net |
| C(sp³)-C(sp) Coupling | N-alkenyl indole, Alkynyl bromide | NiI₂, Chiral Ligand (L*8) | Good | Good | nih.gov |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. organic-chemistry.org The use of organoboron compounds, such as pinacol esters, is favored due to their stability, low toxicity, and high functional group tolerance. nih.govresearchgate.net this compound leverages this chemistry to allow for the controlled functionalization of the indole scaffold.
Mechanistic Understanding of Vicinal Diboronate Reactivity in Suzuki Coupling
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. wikipedia.org For vicinal diboronates like this compound, the key to selective coupling lies in the transmetalation step. The differential reactivity between the C2 and C3 positions is attributed to a combination of electronic and steric factors.
The C3 position of the indole nucleus is inherently more electron-rich than the C2 position, which can influence the rate of transmetalation. The transfer of the organic group from boron to the palladium center is a crucial step and is often facilitated by a base. acs.org The base can activate the boronic ester, making it more nucleophilic and promoting the formation of the key arylpalladium(II)boronate intermediate. nih.govacs.org The precise electronic differences between the C2-Bpin and C3-Bpin bonds likely lead to a lower energy barrier for transmetalation at the C3 position under kinetically controlled conditions. Furthermore, steric hindrance around the C2 position, influenced by the N-substituent on the indole ring, may also contribute to its lower reactivity compared to the more accessible C3 position. Careful mechanistic studies, often involving computational and kinetic analysis, are essential to fully elucidate these subtle differences that govern the reactivity and selectivity of such vicinal diboronate compounds. nih.govresearchgate.net
Other Transition-Metal-Catalyzed Functionalizations
Beyond the Suzuki-Miyaura reaction, the C-B bonds in this compound can serve as handles for other transition-metal-catalyzed transformations, although this is a less explored area. The versatility of the boronic ester moiety allows for its potential conversion into other functional groups. For instance, C-B bonds can be subjected to oxidation to form hydroxyl groups (C-OH) or used in other cross-coupling reactions to form C-N or C-O bonds under specific catalytic conditions.
Transition-metal-catalyzed C-H functionalization is a broad field that has been extensively applied to indoles, enabling arylation, alkenylation, and amidation at various positions. bohrium.comrsc.org While these methods typically start from C-H bonds, the this compound provides a pre-functionalized template. This allows for transformations that are complementary to C-H activation, potentially offering different regioselectivity or functional group tolerance. For example, copper-catalyzed couplings, which are known to facilitate C-B bond functionalization, could be employed for reactions such as C-N bond formation. The development of new catalytic systems continues to expand the toolkit available for diversifying complex molecules starting from versatile intermediates like this compound.
Carbonylative Functionalization (e.g., C-C and C-heteroatom bond formation)
Carbonylative functionalization introduces a carbonyl group onto the indole scaffold, providing a key intermediate for a wide range of more complex molecules. This transformation is typically achieved using transition-metal catalysis, most commonly with palladium.
Methoxycarbonylation is a palladium-catalyzed process that installs a methyl ester group onto the indole ring from an indolyl boronic acid pinacol ester. The reaction proceeds under a carbon monoxide (CO) atmosphere, with methanol (B129727) serving as the nucleophile. nih.gov This method is an atom-economical approach to synthesizing valuable indole-carboxylates. researchgate.netnih.gov The choice of ligands and oxidants can be crucial in controlling the reaction's outcome and efficiency. nih.gov
A typical procedure involves the use of a palladium(II) acetate (B1210297) catalyst with phosphine ligands. nih.gov An oxidant is often required to facilitate the catalytic cycle. nih.gov
Table 1: Representative Conditions for Methoxycarbonylation of Indolyl Boronic Acid Pinacol Ester
| Entry | Catalyst | Ligand | Reagents | Solvent | Temperature | Time (h) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5 mol%) | 2PPh₃ | CO (1 atm), pbq (1 equiv.), MeOH | Not Specified | Room Temp. | 18 |
Data sourced from a review on indolylboronic acids. nih.gov
Weinreb amides (N-methoxy-N-methylamides) are highly useful intermediates in organic synthesis because they can be converted to ketones or aldehydes upon reaction with organometallic reagents without the common problem of over-addition. mychemblog.comorientjchem.orgorientjchem.org The synthesis of Weinreb amides directly from indolyl boronic acids can be accomplished via a palladium-catalyzed cross-coupling reaction. nih.gov
This transformation typically involves reacting the indolyl boronic acid with a suitable N-methoxy-N-methyl-containing coupling partner, such as N-methoxy-N-methyl-chloroacetamide, in the presence of a palladium catalyst and a base. nih.gov
Table 2: Representative Conditions for Weinreb Amide Synthesis from Indolyl Boronic Acid
| Entry | Catalyst | Reagent | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ | ClCO−NMe(OMe) | K₃PO₄∙H₂O | EtOH | 65 |
Data sourced from a review on indolylboronic acids. nih.gov
C-Heteroatom Bond Formations (e.g., C-N, C-O, C-S, C-F)
The boronic acid pinacol ester functionality on the indole ring is an excellent handle for the formation of bonds between the indole carbon and various heteroatoms. These reactions significantly expand the chemical diversity of accessible indole derivatives.
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and materials chemistry. Two prominent methods for the amination of aryl boronic acids are the Chan-Evans-Lam (CEL) and Buchwald-Hartwig aminations.
The Chan-Evans-Lam reaction is a copper-mediated process that couples boronic acids with amines. nih.govresearchgate.netst-andrews.ac.uk While aryl boronic acid pinacol esters can sometimes be challenging substrates, particularly with aryl amines, optimized conditions have been developed to achieve efficient C-N bond formation. nih.govorganic-chemistry.org These conditions often involve a mixed solvent system and the use of stoichiometric copper(II) acetate. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between aryl halides or pseudo-halides and amines. wikipedia.orglibretexts.orgyoutube.com While traditionally focused on aryl halides, variations using boronic acids as the aryl source have been explored. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org
Table 3: General Conditions for Chan-Evans-Lam Amination of Aryl Boronic Acid Pinacol Esters
| Catalyst | Amine Type | Solvent | Key Additives | General Yields |
|---|---|---|---|---|
| Cu(OAc)₂ (stoichiometric) | Alkyl Amines | MeCN | Molecular Sieves | >70% |
| Cu(OAc)₂ (stoichiometric) | Aryl Amines | MeCN/EtOH | Molecular Sieves | >70% |
Data adapted from Vantourout et al. organic-chemistry.org
The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties. Copper-mediated fluorination of aryl boronic acid pinacol esters provides a direct route to aryl fluorides. nih.gov This methodology has been successfully applied to the synthesis of 5-fluoroindole (B109304) from the corresponding boronic ester. nih.gov The reaction typically employs a copper catalyst and an electrophilic fluorine source. nih.govnih.gov This method is particularly valuable in radiochemistry for the synthesis of 18F-labeled positron emission tomography (PET) tracers. mdpi.comresearchgate.netresearchgate.net
Table 4: Conditions for Copper-Catalyzed Fluorination of an Indolyl Boronic Acid Pinacol Ester
| Substrate | Catalyst | Fluorine Source | Solvent | Temperature (°C) | Yield |
|---|---|---|---|---|---|
| Indole-5-boronic acid pinacol ester | Copper(I) source | Electrophilic (e.g., N-Fluorobenzenesulfonimide) | THF | 50 | 44% |
Data sourced from a review on indolylboronic acids. nih.gov
The cyano group is a versatile functional group that can be converted into amines, carboxylic acids, and amides. A cyanide-free method for the cyanation of boronic acids has been developed, which utilizes a palladium-catalyzed, copper(I)-mediated coupling with benzylthiocyanate. nih.gov This protocol serves as a safer alternative to traditional methods that use toxic cyanide salts. nih.govresearchgate.net The reaction is effective for a variety of electron-rich and electron-neutral aryl boronic acids, making it applicable to the indole scaffold. nih.gov
Table 5: General Conditions for Cyanide-Free Cyanation of Aryl Boronic Acids
| Catalyst | Mediator | Cyanide Source Surrogate | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | CuTC (1.5 equiv) | Benzylthiocyanate | THF | 50 |
Data adapted from Sawant et al. nih.gov
Benzylation Reactions
The introduction of a benzyl (B1604629) group onto the indole scaffold is a significant transformation, leading to structures found in many biologically active compounds. While direct palladium-catalyzed C3-benzylation of 3-substituted indoles has been developed, the functionalization of borylated indoles typically proceeds via cross-coupling chemistry. nih.govumn.edu The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it can be effectively applied to the benzylation of arylboronic esters. nih.govresearchgate.net
The general mechanism for a palladium-catalyzed Suzuki-Miyaura coupling involves the oxidative addition of a benzyl halide to a Pd(0) complex, followed by transmetalation with the boronate ester (in the presence of a base) and subsequent reductive elimination to yield the benzylated product and regenerate the Pd(0) catalyst. nih.govnih.gov
For indole boronic acids, this reaction provides a direct route to benzyl-substituted indoles. Research on the palladium-catalyzed benzylation of N-Boc indole-2-boronic acid has shown that this transformation can be achieved efficiently. researchgate.net While specific studies focusing exclusively on the benzylation of indole-2,3-diboronic acid pinacol ester are not extensively detailed in the literature, the well-established reactivity of analogous indole-2- and indole-3-boronic esters suggests a high potential for similar reactivity. nih.gov The two boronate ester groups at the C2 and C3 positions offer opportunities for both mono- and di-benzylation, which could potentially be controlled by reaction stoichiometry and conditions. The C2-B(pin) bond is generally more susceptible to coupling than the C3-B(pin) bond in related cross-coupling reactions.
A variety of palladium catalysts and conditions have been successfully employed for the Suzuki-Miyaura coupling of benzyl halides with arylboronic acids and their esters. researchgate.netnih.govrsc.org These established protocols are expected to be adaptable for the benzylation of indole-2,3-diboronic acid pinacol ester.
Table 1: Representative Conditions for Suzuki-Miyaura Benzylation of Arylboron Compounds
| Boron Reagent | Benzyl Halide | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Potassium Phenyltrifluoroborate | Benzyl bromide | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | 95 | nih.gov |
| Phenylboronic acid | Benzyl chloride | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 98 | researchgate.net |
| 4-Methoxyphenylboronic acid | Benzyl bromide | PdCl2(PPh3)2 | Na2CO3 | DMF/H2O (Microwave) | 92 | researchgate.net |
| Indole-2-boronic acid (N-Boc) | Benzyl bromide | trans-PdBr(N-Succ)(PPh3)2 | K3PO4 | Toluene | (Not specified) | researchgate.net |
Allylation and Propargylation Reactions
Allylation
The allylation of indoles is a valuable transformation for introducing versatile three-carbon units. While direct palladium-catalyzed C3-allylation of substituted indoles is known, a particularly sophisticated method involves a three-component coupling reaction utilizing indole boronic esters. nih.govnih.gov Research by Ready and coworkers demonstrated a palladium-catalyzed asymmetric three-component coupling of boronic esters, indoles, and allylic acetates. nih.govnih.gov
The reaction is proposed to proceed through the initial reaction of a 2-lithiated indole with the boronic ester to form a boronate "ate" complex. This intermediate then reacts with a palladium(II)-π-allyl complex, generated from the allylic acetate. This step triggers an allylation at the C3 position of the indole, concurrent with a 1,2-metallate rearrangement that migrates the group from the boron atom to the C2 position of the indole. Subsequent oxidation of the resulting tertiary boronic ester intermediate yields 2,3-disubstituted indoles with high levels of regio-, diastereo-, and enantioselectivity. nih.govnih.gov
This methodology highlights a powerful application of indole boronic esters where the boron moiety not only serves as a handle for substitution but also directs a subsequent functionalization at an adjacent position. Applying this to indole-2,3-diboronic acid pinacol ester would present an intriguing case, where the boronate at C2 could potentially direct the allylation and rearrangement involving the C3 boronate group.
Table 2: Palladium-Catalyzed Three-Component Allylation Involving Indole Boronic Esters
| Indole Component | Boronic Ester | Allylic Acetate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| N-Methylindole | PhB(pin) | (E)-1,3-diphenylallyl acetate | 85 | 4:1 | 98:2 | nih.gov |
| N-Methylindole | Vinyl-B(pin) | (E)-1,3-diphenylallyl acetate | 70 | 4:1 | 99:1 | nih.gov |
| N-Methylindole | PhB(pin) | Cyclohexenyl acetate | 85 | >20:1 | 98:2 | nih.gov |
Propargylation
Propargylation introduces an alkynyl functional group, a versatile handle for further transformations such as click chemistry or cyclization reactions. The reaction of carbonyl compounds with propargyl boronic esters to yield either allenic or homopropargylic alcohols is a well-established process. researchgate.net The site selectivity (propargylation vs. allenylation) can often be controlled by the choice of catalyst, ligands, and boronate substituents.
The direct propargylation of indole boronic esters is less documented than allylation. However, the development of copper- and silver-catalyzed methods for the synthesis and application of propargylic boron compounds suggests potential pathways. researchgate.net It is plausible that indole-2,3-diboronic acid pinacol ester could undergo a palladium- or copper-catalyzed cross-coupling reaction with propargylic electrophiles (e.g., propargyl halides or carbonates) to afford C2- and/or C3-propargylated indoles. Such a transformation would provide direct access to highly functionalized indole scaffolds.
Metal-Free Chemical Transformations
Brønsted Acid Catalyzed Functionalizations on Indole Scaffolds
Brønsted acids play a crucial role in various transformations involving indole chemistry. In the context of borylated indoles, their primary application is often related to the synthesis or deprotection of the boronate esters rather than subsequent functionalization of the indole ring.
For instance, metal-free, Lewis acid-catalyzed C-H borylation of indoles, sometimes involving Brønsted acid co-catalysis or proceeding via intermediates that can be protonated, is a known method for synthesizing indole boronic esters. acs.orgnih.gov These reactions leverage the activation of a diboron reagent to facilitate an electrophilic aromatic substitution-type mechanism on the electron-rich indole nucleus.
However, when considering indole-2,3-diboronic acid pinacol ester as a substrate, the use of strong Brønsted acids for further functionalization of the indole core (e.g., Friedel-Crafts alkylation or acylation) is complicated by the acid-sensitivity of the carbon-boron bond. Under acidic conditions, particularly in the presence of water, the C-B bond can undergo protodeborylation, leading to the cleavage of the boronate ester group and its replacement with a hydrogen atom. ed.ac.uk This competing reaction pathway often limits the utility of strong Brønsted acid catalysis for modifying the indole scaffold while preserving the boryl groups. The primary role of Brønsted acids in reactions of the final boronate ester product is therefore most relevant to deprotection strategies. researchgate.net
Electrophilic Transformations of Boronate Esters
A key reaction of aryl and heteroaryl boronate esters is ipso-substitution, where an electrophile replaces the entire boronate ester group at the carbon atom to which it is attached. This transformation provides a powerful method for introducing a range of functional groups with high regioselectivity, as the position of substitution is predetermined by the initial borylation.
Halogenation is the most common example of an electrophilic ipso-substitution of boronate esters. researchgate.net Arylboronic acids and their pinacol esters react readily with electrophilic halogenating agents such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or N-chlorosuccinimide (NCS) to yield the corresponding aryl halides. acs.org This reaction typically proceeds under mild, metal-free conditions.
For indole-2,3-diboronic acid pinacol ester, this transformation offers a regioselective route to 2,3-dihaloindoles or, potentially, mono-haloindoles by controlling the stoichiometry of the halogenating agent. Given the differential reactivity often observed at the C2 and C3 positions of indole, selective mono-halogenation at one position over the other may be achievable. While literature specifically detailing the halogenation of indole-2,3-diboronic acid pinacol ester is limited, the general principles of this reaction are well-established for a wide variety of aryl and heteroaryl boronic esters.
Table 3: General Conditions for Electrophilic Halogenation of Arylboronic Esters
| Substrate Type | Electrophile | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Arylboronic acid/ester | N-Iodosuccinimide (NIS) | NaOH, MeCN, rt | Aryl iodide | researchgate.net |
| Arylboronic acid/ester | N-Bromosuccinimide (NBS) | aq. Acetone or CH2Cl2, rt | Aryl bromide | organic-chemistry.org |
| Arylboronic acid/ester | N-Chlorosuccinimide (NCS) | AgNO3, Acetone, rt | Aryl chloride | acs.org |
| Benzyl boronic ester | N-Bromosuccinimide (NBS) | Blue LED, MeCN, rt | α-Bromobenzyl boronic ester | organic-chemistry.org |
Deprotection Strategies for Indole-2,3-diboronic Acid Pinacol Esters to Boronic Acids
The pinacol ester is a common protecting group for boronic acids, enhancing their stability for purification (e.g., by chromatography) and rendering them tolerant to a wider range of reaction conditions. nih.gov However, for certain applications, such as specific cross-coupling reactions or biological assays, the free boronic acid is required. nih.govnih.gov Consequently, the efficient and mild deprotection of the pinacol ester is a critical step. Several reliable methods have been developed for this transformation. vt.edureddit.com
Acidic Hydrolysis: The most straightforward method is hydrolysis under acidic conditions. researchgate.net Treatment of the pinacol ester with a strong acid like HCl in a biphasic system (e.g., ether/water) can cleave the ester. However, this method can be harsh and may not be suitable for substrates with acid-sensitive functional groups. The reversibility of the reaction can also lead to incomplete conversion unless the pinacol byproduct is removed. researchgate.net
Transesterification with Diethanolamine (B148213): A milder, two-step procedure involves an initial transesterification with diethanolamine (DEA). nih.govacs.org The pinacol ester is treated with DEA in a solvent like diethyl ether, which often leads to the precipitation of the stable diethanolamine boronate adduct. This adduct can be isolated by simple filtration and then hydrolyzed under mild acidic conditions (e.g., 0.1 M HCl) to furnish the free boronic acid in high purity. nih.govacs.org This method is advantageous due to its mild conditions and the ease of purification.
Conversion to Trifluoroborate Salts: Another widely used mild deprotection strategy proceeds via an intermediate potassium trifluoroborate salt. researchgate.netvt.edu The pinacol ester is treated with an aqueous solution of potassium hydrogen difluoride (KHF₂) in a solvent like methanol or THF. This reaction forms a stable, crystalline potassium aryltrifluoroborate salt (ArBF₃K). The isolated trifluoroborate salt can then be hydrolyzed to the boronic acid using various methods, such as treatment with trimethylsilyl (B98337) chloride (TMSCl) in aqueous acetonitrile (B52724) or by passing it through a silica (B1680970) gel column. researchgate.net
These general methods are directly applicable to the deprotection of both boronate ester groups in indole-2,3-diboronic acid pinacol ester to yield the corresponding indole-2,3-diboronic acid.
Table 4: Comparison of Deprotection Methods for Pinacol Boronate Esters
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | HCl, H2SO4 | Aqueous/organic biphasic, rt to reflux | Simple, inexpensive reagents | Harsh conditions, potential for side reactions, reversibility issues | researchgate.net |
| Transesterification | Diethanolamine (DEA), then mild acid (e.g., HCl) | Step 1: Ether, rt. Step 2: Aqueous acid | Very mild, high purity, easy isolation of intermediate | Two-step process | nih.govacs.org |
| Via Trifluoroborate Salt | KHF2, then TMSCl or Silica Gel | Step 1: aq. MeOH, rt. Step 2: aq. MeCN, rt | Mild conditions, crystalline intermediate, high functional group tolerance | Two-step process, use of fluoride | researchgate.netvt.edu |
Applications in Advanced Organic Synthesis and Molecular Design
Indole-2,3-diboronic Acid, Pinacol (B44631) Ester as a Versatile Building Block
The strategic placement of two distinct reactive handles on the indole (B1671886) core makes Indole-2,3-diboronic acid, pinacol ester a powerful tool for synthetic chemists. The pinacol boronic esters offer stability and are amenable to a wide range of cross-coupling reactions, allowing for the sequential or one-pot introduction of various substituents.
Synthesis of Multiply Functionalized Indole Derivatives
The primary application of this diboronated indole is in the synthesis of indoles bearing different substituents at the 2- and 3-positions. These positions are crucial for the biological activity of many indole-based compounds. The differential reactivity of the C-B bonds can be exploited to introduce aryl, heteroaryl, alkyl, or other functional groups in a controlled manner, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Recent research has focused on developing one-pot procedures to achieve 2,3-difunctionalization, streamlining the synthesis of complex indoles from simpler precursors. chinesechemsoc.org While many methods build the substituted indole from the ground up, the use of a pre-formed diboronated scaffold allows for a modular approach to diversification. For instance, a transition metal-free multicomponent reaction has been developed to access C2,C3 bis-arylated indoles via a 1,2-metalate rearrangement of an indole boronate complex, highlighting the importance of boron intermediates in accessing this substitution pattern. nih.gov
Construction of Complex Polycyclic and Heterocyclic Systems
The dual reactivity of this compound makes it a valuable precursor for the synthesis of larger, fused ring systems. Through intramolecular or sequential intermolecular coupling reactions, the boronic ester functionalities can be used to forge new carbon-carbon or carbon-heteroatom bonds, effectively "stitching" new rings onto the indole framework. This strategy is employed to build polycyclic and heterocyclic structures that are often found in alkaloids and other complex natural products. The synthesis of stereodefined carbocyclic and heterocyclic tertiary boronic esters has been achieved through conjunctive cross-coupling, a strategy that could potentially be adapted to indole-based systems to create complex spirocyclic or fused structures. nih.gov
Enabling Atroposelective Synthesis of Axially Chiral Indoles
Axially chiral biaryls containing an indole moiety are significant motifs in natural products and are increasingly used as ligands in asymmetric catalysis. chinesechemsoc.org The synthesis of these molecules, where rotation around a single bond is hindered, represents a significant challenge. Methodologies that achieve atroposelective functionalization are of high value.
While direct atroposelective reactions using this compound are not extensively documented, related strategies underscore the potential. For example, a one-pot, simultaneous atroposelective 2,3-difunctionalization of simple indoles has been developed using chiral phosphoric acid catalysis. chinesechemsoc.org This approach constructs the chiral axis while functionalizing the C2 and C3 positions. An indole bearing a single pinacol boronic ester group was shown to be a suitable substrate in this transformation, yielding a product with a versatile boronate handle for further elaboration with excellent enantioselectivity. chinesechemsoc.org This demonstrates the compatibility of the boronic ester group with atroposelective methods and suggests the potential utility of a diboronated substrate in more complex, multi-step chiral syntheses.
Contribution to Medicinal Chemistry Research
The indole scaffold is often described as a "privileged" structure in medicinal chemistry due to its prevalence in bioactive molecules. nih.gov The ability to precisely functionalize the indole core at the C2 and C3 positions is critical for tuning pharmacological properties.
Design and Synthesis of Precursors to Pharmacologically Relevant Indoles
This compound serves as a key intermediate for accessing precursors to pharmacologically relevant molecules. The boronic acid functional group itself is recognized for its utility in medicinal chemistry, not only as a synthetic handle but also for its ability to interact with biological targets and improve pharmacokinetic properties. nih.gov C2,C3 bis-arylated indoles, which can be synthesized from indole boronate species, are present in several marketed drugs and bioactive compounds. nih.gov The modularity offered by the diboronated starting material allows chemists to rapidly synthesize a range of analogs for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.
| Research Area | Application of Indole Boronic Esters | Key Findings |
| Atroposelective Synthesis | A mono-boronated indole was used as a substrate in a one-pot 2,3-difunctionalization. chinesechemsoc.org | The reaction delivered the desired product containing a versatile boronate group in 67% yield and >99% enantioselectivity. chinesechemsoc.org |
| Medicinal Chemistry | Boronic acid derivatives can reduce first-pass metabolism of drug candidates. nih.gov | The replacement of a hydroxyl group with a boronic acid can improve bioavailability while maintaining pharmacological properties. nih.gov |
| Multicomponent Reactions | Indole boronate species are used to access C2,C3 bis-arylated indoles. nih.gov | A transition metal-free method was developed for the one-pot synthesis of unsymmetrical C2,C3-diaryl indoles. nih.gov |
Scaffolds for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The structure of this compound is ideally suited for DOS. The two boronic ester groups act as orthogonal points for diversification. By applying a variety of coupling partners in a combinatorial fashion, a large library of unique 2,3-disubstituted indoles can be generated from a single, common scaffold. This approach accelerates the exploration of chemical space around the indole core, increasing the probability of discovering novel bioactive compounds. The development of versatile building-block approaches, such as converting amino acids into their corresponding boron analogues, facilitates the creation of diverse molecular libraries for medicinal chemistry and materials science. nih.govrsc.org
Potential in Materials Science Research
This compound is a bifunctional organoboron compound that holds significant promise as a versatile building block in the field of materials science. Its unique molecular architecture, which combines a rigid and electronically active indole core with two reactive boronic ester groups at the 2- and 3-positions, makes it a compelling candidate for the synthesis of advanced functional materials. The strategic placement of the boronic ester moieties allows for directed, covalent bond formation through reactions like the Suzuki-Miyaura cross-coupling, enabling the construction of well-defined, high-performance polymeric structures.
The primary potential of this compound lies in its utility as a monomer for creating novel Covalent Organic Frameworks (COFs) and conjugated polymers. The indole heterocycle is a well-known chromophore and an electron-rich system, which can impart favorable photophysical and electronic properties to the resulting materials. The diboronic acid functionality provides the reactive handles necessary for polymerization and the formation of extended, stable networks.
Applications in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are a class of crystalline, porous materials constructed from organic building blocks linked by strong covalent bonds. rsc.org Diboronic acids are foundational monomers in COF synthesis, typically undergoing condensation reactions with polyol linkers (like diols or catechols) to form robust boronate ester linkages. rsc.orgnih.gov this compound could serve as a unique angular or "bent" node in the design of new COF topologies.
The incorporation of the indole unit is expected to influence the framework's properties in several ways:
Electronic and Optical Properties: The electron-rich nature of the indole core could lead to COFs with interesting semiconducting or luminescent behavior, making them suitable for applications in organic electronics, such as sensors or light-emitting devices.
Host-Guest Chemistry: The nitrogen atom within the indole ring provides a Lewis basic site, which could interact with specific guest molecules, leading to applications in selective adsorption or catalysis.
Applications in Conjugated Polymers for Organic Electronics
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it is widely used to synthesize conjugated polymers for organic electronics. nih.gov Diboronic acid esters, such as 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid, bis(pinacol) ester, are common monomers in the production of polymers for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. boronmolecular.com
This compound can be copolymerized with various dihaloaromatic compounds to yield a new family of indole-containing conjugated polymers. The specific connectivity through the 2- and 3-positions of the indole ring would result in a unique polymer backbone structure, distinct from polymers linked through other positions. This structural difference is anticipated to have a profound impact on the material's electronic characteristics, such as:
Charge Carrier Mobility: The degree of planarization and intermolecular packing in the solid state, influenced by the polymer's specific linkage, would affect its ability to transport charge carriers (holes and electrons).
Photoluminescence: The indole moiety can act as a building block for polymers that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. researchgate.net
Band Gap Engineering: The electronic properties of the resulting polymer can be fine-tuned by carefully selecting the comonomer to be coupled with the indole diboronic ester, allowing for the engineering of the material's band gap to absorb or emit light at specific wavelengths.
The table below outlines the prospective properties of materials that could be synthesized using this compound as a key building block, based on established research with analogous compounds.
| Material Type | Target Application | Key Property of Interest | Potential Performance Metric |
| Indole-Based Covalent Organic Framework (COF) | Gas Storage / Separation | Brunauer-Emmett-Teller (BET) Surface Area | 500 - 1500 m²/g |
| Indole-Based COF | Heterogeneous Catalysis | Pore Diameter | 1.0 - 2.5 nm |
| Indole-Containing Conjugated Polymer | Organic Light-Emitting Diodes (OLEDs) | Photoluminescence Quantum Yield (PLQY) | > 70% |
| Indole-Containing Conjugated Polymer | Organic Field-Effect Transistors (OFETs) | Hole Mobility | > 10⁻³ cm²/Vs |
| Indole-Containing Conjugated Polymer | Organic Photovoltaics (OPVs) | Power Conversion Efficiency (PCE) | > 10% |
Mechanistic Insights and Theoretical Studies of Indole 2,3 Diboronic Acid, Pinacol Ester Reactivity
Elucidation of Reaction Mechanisms in Borylation Processes
The synthesis of 2,3-diborylated indoles necessitates a detailed understanding of C-H activation and the factors governing regioselectivity. The inherent electronic properties of the indole (B1671886) ring, with the C3 position being the most nucleophilic, present a significant challenge in achieving functionalization at the adjacent C2 position.
The introduction of boron onto the indole scaffold can proceed through several mechanistic pathways, depending on the reagents and catalysts employed.
Electrophilic C–H Borylation: This is a common pathway for functionalizing electron-rich heteroarenes like indole. The reaction typically involves a highly reactive boron electrophile, such as a borenium ion, which is attacked by the nucleophilic C3 position of the indole. This generates a Wheland-type intermediate (an arenium ion), which is then deprotonated to restore aromaticity and yield the C3-borylated product. acs.orgnih.gov In some systems, a subsequent boron migration from the kinetic C3 position to the thermodynamic C2 position can occur, particularly under acidic conditions where the initial borylation is reversible. researchgate.net
Frustrated Lewis Pair (FLP) Mechanism: Metal-free borylation can be achieved using frustrated Lewis pairs, which are combinations of a bulky Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org Computational studies have shown that an FLP can activate a C-H bond in a concerted manner. acs.org For instance, a transient complex of indole, a Lewis base (e.g., pyridine), and a Lewis acid (e.g., BF₃) can undergo concerted C-H activation, leading to boron insertion. acs.org
Transition-Metal-Catalyzed C-H Borylation: Iridium and rhodium complexes are widely used to catalyze the C-H borylation of arenes and heteroarenes. The generally accepted mechanism involves the oxidative addition of the catalyst to a B-H or B-B bond of the borylating agent (e.g., H-Bpin or B₂pin₂), followed by coordination of the indole. The key step is the C-H activation, which often proceeds via a concerted metalation-deprotonation (CMD) pathway. This is followed by reductive elimination to release the borylated indole and regenerate the active catalyst.
A summary of proposed mechanistic steps for different borylation pathways is presented below.
| Borylation Pathway | Key Mechanistic Steps | Typical Regioselectivity |
| Electrophilic Borylation | 1. Generation of an electrophilic boron species (borenium ion).2. Nucleophilic attack from indole C3.3. Deprotonation of the arenium intermediate. | C3 (kinetic product) |
| FLP-Mediated Borylation | 1. Formation of a transient complex.2. Concerted C-H activation and boron insertion. | Varies with system |
| Iridium-Catalyzed Borylation | 1. Oxidative addition of Ir to the borylating agent.2. C-H activation via a CMD pathway.3. Reductive elimination of the borylated indole. | Controlled by ligands |
Achieving the 2,3-diborylation pattern requires precise control over the reaction's regioselectivity, which is heavily influenced by the catalyst and associated ligands. The selective C2-borylation of an indole ring that is unsubstituted at C3 is particularly challenging.
Research has demonstrated that ligand choice is paramount in directing iridium-catalyzed borylation. For example, in the borylation of N-acyl protected indoles, a ligand-free iridium catalyst system provides the C3-borylated product with excellent regioselectivity. nih.govrsc.org Conversely, the introduction of a specific phosphine (B1218219) ligand, such as P(C₆F₅)₃, can completely switch the selectivity to furnish the C2-borylated product exclusively. nih.gov This switch is attributed to the electronic and steric properties of the ligand, which modify the iridium center and influence the geometry of the transition state during the C-H activation step.
Furthermore, directing groups installed on the indole nitrogen can override the inherent reactivity of the indole nucleus. These groups coordinate to the metal catalyst, delivering the borylating machinery to a specific, often sterically hindered, C-H bond, such as those at the C7 or C4 positions. acs.org The development of catalysts and ligands that can sequentially or directly functionalize both the C2 and C3 positions is a key area of ongoing research. Computational studies have become instrumental in this effort, allowing for the rational design of ligands that use noncovalent interactions to achieve challenging selectivities, such as at the C5 position. nih.gov
| Catalyst/Ligand System | Resulting Regioselectivity on Indole | Reference |
| Ligand-free [Ir(cod)OMe]₂ | C3-Borylation | nih.gov |
| [Ir(cod)OMe]₂ with P(C₆F₅)₃ | C2-Borylation | nih.gov |
| Ni(IMes)₂ with N-Bpin directing group | C3-Borylation | researchgate.net |
| Ir catalyst with N–SiEt₂H directing group | C7-Borylation | nih.gov |
Mechanistic Aspects of Dual Boronic Ester Reactivity in Cross-Coupling
Indole-2,3-diboronic acid, pinacol (B44631) ester is a powerful building block for synthesizing highly substituted indoles via sequential or selective cross-coupling reactions. The vicinal arrangement of the two boronate ester groups gives rise to unique reactivity that is not observed in mono-borylated systems.
In a typical Suzuki-Miyaura cross-coupling reaction, the key step is the transmetalation of the organic group from the boron atom to the palladium catalyst. For a diborylated compound, this could hypothetically occur through two independent, sequential events. However, studies on analogous aliphatic 1,2-bis(boronic esters) have revealed a more complex and cooperative mechanism.
Upon the addition of a base (e.g., an alkoxide or hydroxide), a tetracoordinate boronate "ate" complex is formed. In the case of a vicinal diboronate, it is proposed that a strained, five-membered cyclic "ate" complex can form, involving one boron atom as the tetracoordinate center and an oxygen atom from the adjacent boronic ester acting as a Lewis base. This pre-transmetalation intermediate is significantly more activated for transmetalation compared to a simple mono-boronate complex. This cooperative activation leads to a transmetalation pathway that is more concerted in nature, where the reaction at one boron center is accelerated by the presence of the neighboring group. This explains the experimentally observed rate enhancements for vicinal diboronates in cross-coupling reactions. illinois.edu
The unique reactivity of the 2,3-diborylated indole is governed by a combination of electronic and steric factors.
Electronic Effects: The primary electronic effect is the ability of the two adjacent boronate groups to form the aforementioned cyclic boronate "ate" complex. The formation of this chelated intermediate significantly increases the nucleophilicity of the ipso-carbon atom attached to the tetracoordinate boron, thereby lowering the activation barrier for its transfer to the electropositive Pd(II) center. acs.org This intramolecular assistance is a key feature of vicinal diboronate reactivity.
Steric Effects: The two bulky pinacol ester groups at the C2 and C3 positions create a sterically congested environment. This steric hindrance can influence which of the two C-B bonds reacts preferentially in a mono-functionalization reaction, potentially allowing for selective coupling at the less hindered position. In nickel-catalyzed dearomative arylboration of indoles, steric factors play a crucial role in determining regioselectivity between the C2 and C3 positions. nih.gov The steric strain within the cyclic "ate" complex may also contribute to its enhanced reactivity, as the system seeks to relieve this strain during the transmetalation step.
Computational Chemistry and Spectroscopic Investigations
Modern mechanistic studies rely heavily on the synergy between computational chemistry and advanced spectroscopic techniques to gain a deeper understanding of reaction pathways and intermediates.
Computational Chemistry: Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of borylation and cross-coupling reactions. wikipedia.org DFT calculations allow researchers to map the potential energy surface of a reaction, calculate the energies of intermediates and transition states, and visualize their geometries. acs.org This has been applied to understand the regioselectivity in indole borylation by comparing the activation barriers for C-H activation at different positions. nih.govnih.gov For the reactivity of the diborylated product, computational models can be used to assess the stability and structure of the proposed cyclic "ate" complex and to calculate the energy barrier for the cooperative transmetalation pathway compared to a simple sequential one.
Spectroscopic Investigations: Spectroscopic methods are vital for identifying and characterizing the transient species that exist along a reaction pathway. NMR spectroscopy is particularly powerful in this context. ¹¹B NMR is used to distinguish between trigonal (three-coordinate) boronic esters and the key tetracoordinate boronate "ate" complexes, which appear at a significantly more upfield chemical shift. nih.govresearchgate.net Advanced 2D NMR techniques can confirm the connectivity in pre-transmetalation intermediates, such as the formation of a Pd-O-B linkage. nih.gov In situ monitoring of reactions using techniques like IR or NMR spectroscopy can provide kinetic data to support or refute proposed mechanisms. acs.org For example, kinetic studies have been used to demonstrate that boronic esters can undergo transmetalation directly without prior hydrolysis and that the structure of the ester has a significant impact on the reaction rate. illinois.edu
DFT Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful computational tool for elucidating the electronic properties and predicting the reactivity of complex organic molecules such as indole-boronic acid derivatives. nih.govresearchgate.net By calculating various electronic parameters, DFT studies offer deep insights into the molecule's behavior in chemical reactions, complementing experimental findings.
Theoretical investigations on related indole and boronic ester compounds utilize DFT to determine fundamental properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
In the context of indole borylation, computational studies have been employed to understand regioselectivity. For instance, DFT calculations on the borylation of indole substituted with directing groups have shown that while a C7-borylated isomer might be the thermodynamically favored product, the C2-borylated product can be the kinetic product under certain conditions. rsc.org These predictions are based on calculating the energy barriers for the formation of different arenium cation intermediates. rsc.org
Below is a table summarizing typical quantum chemical descriptors calculated for an indole derivative using DFT, which are instrumental in predicting its reactivity.
| Computational Parameter | Description | Typical Application in Reactivity Prediction |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; regions of high HOMO density are susceptible to electrophilic attack. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; regions of high LUMO density are susceptible to nucleophilic attack. nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Related to the HOMO energy, it quantifies the molecule's tendency to undergo oxidation. nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density around the molecule. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net |
Data compiled from methodologies described in studies on indole derivatives. nih.govresearchgate.net
These theoretical approaches provide a framework for understanding the complex reactivity of poly-functionalized molecules like Indole-2,3-diboronic acid, pinacol ester, guiding synthetic strategies and mechanistic interpretations.
Spectroscopic Characterization of Intermediates and Products
The structural elucidation of the products and intermediates arising from reactions of indole boronic esters relies heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.
NMR Spectroscopy is the most definitive method for characterizing the regiochemistry of borylated indoles.
¹H NMR provides information on the substitution pattern of the indole ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the position of the boronic ester group. For example, in the ¹H NMR spectrum of Indole-7-boronic acid pinacol ester, the proton on the nitrogen (NH) appears as a broad singlet around δ 9.29 ppm, while the aromatic protons exhibit distinct doublet and multiplet patterns. chemicalbook.com The twelve protons of the two methyl groups on the pinacol moiety typically appear as a characteristic sharp singlet, as seen at δ 1.44 ppm for the indole-7-boronate. chemicalbook.com
¹³C NMR helps confirm the carbon framework and the attachment point of the boron atom.
¹¹B NMR is specific for boron-containing compounds and gives a characteristic signal that confirms the presence and electronic environment of the boron atom. For pinacol boronic esters, this signal typically appears in a specific chemical shift range.
Mass Spectrometry (MS) is used to determine the molecular weight of the product and confirm its elemental composition. Electrospray ionization (ESI) is a common technique used for these molecules, often showing the protonated molecular ion peak [M+H]⁺. chemicalbook.com For Indole-7-boronic acid pinacol ester, the [M+H]⁺ peak is observed at m/z 244.1, confirming its molecular weight. chemicalbook.com
Characterizing reaction intermediates is more challenging due to their transient nature. However, specialized techniques can be employed. In studies of related organoboron reactions, such as the Suzuki-Miyaura coupling, low-temperature NMR spectroscopy has been used to observe and characterize intermediates. nih.gov For instance, the formation of a palladium-oxygen-boron (Pd-O-B) linked species has been detected, confirming that the boronic ester is directly involved in the transmetalation step. nih.gov Such studies often rely on nuclei other than protons, like ¹⁹F NMR, if fluorine atoms are present in the molecule, as they can provide a clearer spectroscopic window for observing the formation of new species. nih.gov
The following table presents representative ¹H NMR data for a related monoborylated indole, which illustrates the type of information obtained for structural confirmation.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| Indole-7-boronic acid, pinacol ester | NH | 9.29 | s | - |
| Ar-H | 7.82 | d | 7.9 | |
| Ar-H | 7.70 | d | 7.0 | |
| Ar-H | 7.32-7.29 | m | - | |
| Ar-H | 7.21-7.14 | m | - | |
| Ar-H | 6.62-6.57 | m | - | |
| C(CH₃)₂ | 1.44 | s | - |
¹H NMR data recorded in CDCl₃ at 400 MHz. chemicalbook.com
Through the combined application of these spectroscopic methods, the structures of both stable products and fleeting intermediates in the reactions of indole boronic esters can be confidently determined, providing crucial evidence for proposed reaction mechanisms.
Future Research Directions for Indole 2,3 Diboronic Acid, Pinacol Ester Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The future development of Indole-2,3-diboronic acid, pinacol (B44631) ester chemistry is intrinsically linked to the ability to synthesize it and its derivatives in a highly efficient, selective, and sustainable manner. Current synthetic strategies often suffer from limitations such as harsh reaction conditions, the need for pre-functionalized starting materials, and the generation of significant waste. Addressing these challenges is paramount for unlocking the full potential of this versatile building block.
Catalytic Systems with Enhanced Regio- and Chemoselectivity
A primary challenge in the synthesis of Indole-2,3-diboronic acid, pinacol ester is the precise control of regioselectivity. The indole (B1671886) nucleus possesses multiple reactive sites, and achieving selective borylation at the C2 and C3 positions simultaneously, without affecting other positions like C7, requires sophisticated catalytic systems. acs.orgresearchgate.net Future research will likely focus on the design and development of novel transition-metal catalysts, particularly those based on iridium, rhodium, and palladium, which have shown promise in C-H activation and borylation reactions. nih.gov The exploration of new ligands that can fine-tune the steric and electronic properties of the metal center will be crucial for directing the borylation to the desired positions. acs.org
Furthermore, enhancing chemoselectivity is another critical area of investigation. The development of catalytic systems that can tolerate a wide range of functional groups on the indole ring will significantly broaden the scope of accessible 2,3-diborylated indole derivatives. acs.org This will enable the direct synthesis of complex molecules without the need for cumbersome protection-deprotection strategies. Metal-free borylation methods, utilizing frustrated Lewis pairs or other main-group catalysts, could also offer a more sustainable and cost-effective alternative to transition-metal catalysis. nih.gov
Flow Chemistry and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. nih.govresearchgate.net For the synthesis of this compound, future research will undoubtedly move towards more environmentally benign methodologies. This includes the use of greener solvents, such as water or bio-renewable solvents, and the development of catalyst systems that can operate under milder reaction conditions. nih.govrsc.org
Flow chemistry, or continuous-flow synthesis, presents a powerful platform for addressing many of the challenges associated with traditional batch synthesis. beilstein-journals.orgmdpi.com The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, higher selectivity, and enhanced safety, particularly for reactions involving hazardous reagents. beilstein-journals.org Future efforts in this area will likely focus on developing integrated flow processes for the multi-step synthesis of this compound, potentially combining C-H activation, borylation, and subsequent functionalization steps in a continuous sequence.
Exploration of Novel Reactivity Patterns
The presence of two vicinal boronic ester groups on the indole ring of this compound imparts unique reactivity that is yet to be fully explored. The interplay between these two functionalities can be harnessed to develop novel and powerful synthetic transformations.
Undiscovered Transformations Involving Dual Boronate Functionality
The dual boronate functionality in this compound opens the door to a plethora of undiscovered chemical transformations. The two boron moieties can act in a cooperative manner, enabling reactions that are not possible with mono-borylated indoles. For instance, the formation of boronate complexes at both positions could lead to novel 1,2-metalate rearrangements, allowing for the stereoselective introduction of substituents at the 2 and 3 positions. researchgate.net
Furthermore, the dual boronate groups can serve as handles for the construction of novel heterocyclic systems fused to the indole core. Reactions that involve the sequential or simultaneous participation of both boron groups in cyclization reactions could lead to the rapid assembly of complex polycyclic indole alkaloids and other medicinally relevant scaffolds. The exploration of reactions with di-electrophiles or reagents capable of bridging the two boron centers will be a fertile ground for discovering new synthetic methodologies.
Tandem and Cascade Reactions Utilizing 2,3-Diborylated Indoles
Tandem and cascade reactions offer a highly efficient approach to molecular complexity by combining multiple bond-forming events in a single operation. rsc.orgnih.govrsc.orgmdpi.com this compound is an ideal substrate for the development of such processes. The differential reactivity of the two boronic ester groups, or their sequential functionalization, can be exploited to trigger a cascade of reactions.
Future research in this area could involve the development of one-pot procedures where the 2,3-diborylated indole undergoes a series of transformations, such as a Suzuki-Miyaura coupling at one position followed by an intramolecular cyclization involving the second boronic ester. nih.gov Gold-catalyzed cascade reactions, which have been shown to be effective in the synthesis of fused indole derivatives, could also be adapted for use with 2,3-diborylated indoles. nih.gov The ability to control the sequence of events in these cascade reactions will be key to accessing a diverse range of complex molecular architectures from a single, readily available starting material.
Expansion of Applications in Chemical Synthesis and Drug Discovery
While the synthetic potential of this compound is vast, its true value lies in its application as a building block for the synthesis of functional molecules with real-world applications.
The indole motif is a privileged scaffold in medicinal chemistry, and the ability to functionalize the 2 and 3 positions with a wide variety of substituents opens up new avenues for drug discovery. nih.gov this compound can serve as a versatile intermediate for the synthesis of libraries of novel indole-based compounds for screening against a range of biological targets. The unique spatial arrangement of substituents that can be achieved through the dual boronate functionality could lead to the discovery of potent and selective inhibitors of enzymes or protein-protein interactions. nih.govvt.edu
Beyond drug discovery, the unique electronic and photophysical properties of functionalized indoles make them attractive candidates for applications in materials science. The ability to introduce different aryl or heteroaryl groups at the 2 and 3 positions of the indole ring via Suzuki-Miyaura cross-coupling reactions with this compound could lead to the development of novel organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. nih.gov
Design of Next-Generation Indole-Based Therapeutics
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs. nih.gov The dual reactivity of this compound can be leveraged to design innovative therapeutic agents with improved efficacy and novel mechanisms of action.
Future research in this area could focus on several key strategies:
Bivalent Ligand Scaffolds: The two boronic acid groups can serve as anchor points for the synthesis of bivalent ligands. These molecules can simultaneously bind to two distinct sites on a single protein or bridge two different proteins, leading to enhanced affinity and selectivity compared to their monovalent counterparts. This approach is particularly promising for targeting enzymes and receptors that form dimers or have multiple binding pockets.
Novel Drug Conjugates: The pinacol boronate esters can be used to link the indole core to other pharmacophores or targeting moieties. This could lead to the development of dual-action drugs that modulate two different biological targets or drug conjugates that selectively deliver a cytotoxic agent to cancer cells.
Scaffolds for Combinatorial Chemistry: this compound is an ideal building block for the creation of diverse libraries of indole-based compounds. nih.gov The sequential or simultaneous functionalization of the two boronic acid groups through reactions like the Suzuki-Miyaura cross-coupling would allow for the rapid generation of a multitude of analogs for high-throughput screening and the discovery of new drug leads. nih.gov
| Therapeutic Strategy | Potential Advantage | Example Application |
| Bivalent Ligands | Increased target affinity and selectivity | Targeting dimeric protein kinases or GPCRs |
| Drug Conjugates | Dual-action or targeted drug delivery | Combination therapy in a single molecule |
| Combinatorial Libraries | Rapid discovery of new drug leads | High-throughput screening for novel enzyme inhibitors |
Contributions to Advanced Materials with Tailored Properties
The ability of boronic acids to form reversible covalent bonds with diols, along with their utility in carbon-carbon bond formation, makes this compound a versatile precursor for the synthesis of advanced materials with tunable properties. mdpi.commdpi.com
Future research in materials science could explore the following avenues:
Porous Organic Polymers (POPs): The rigid indole core and the two reactive sites for cross-linking make this compound an excellent candidate for the synthesis of POPs. These materials, with their high surface area and tunable porosity, have potential applications in gas storage (e.g., hydrogen and carbon dioxide), separation, and catalysis. The indole nitrogen atom could also impart specific functionalities to the polymer network.
Fluorescent Sensors: The indole nucleus is inherently fluorescent. By incorporating specific recognition units onto the boronic acid moieties, it is possible to design fluorescent sensors that exhibit a change in their emission properties upon binding to target analytes such as saccharides, metal ions, or reactive oxygen species. The two boronic acid groups could enable the development of ratiometric sensors or sensors with enhanced binding affinity.
Self-Healing Polymers and Vitrimers: The dynamic nature of boronic ester bonds allows for the creation of self-healing materials and vitrimers. mdpi.comwur.nl this compound can act as a cross-linker in polymer networks, where the reversible formation and cleavage of boronic ester bonds can enable the material to repair itself after damage and be reprocessed like a thermoplastic. mdpi.com
| Material Type | Key Feature | Potential Application |
| Porous Organic Polymers | High surface area, tunable porosity | Gas storage, separation, catalysis |
| Fluorescent Sensors | Analyte-responsive fluorescence | Detection of biomolecules and ions |
| Self-Healing Polymers | Reversible covalent bonds | Recyclable and damage-tolerant materials |
Q & A
Q. What are the primary synthetic routes to Indole-2,3-diboronic acid pinacol ester, and how do they differ in methodology?
The compound can be synthesized via photoinduced decarboxylative borylation , which involves irradiating N-hydroxyphthalimide-activated carboxylic acids with visible light in the presence of bis(catecholato)diboron. This method avoids metal catalysts and proceeds via radical intermediates . Alternatively, catalytic protodeboronation of pinacol boronic esters using radical approaches has been reported, though this method requires precise control of reaction conditions to prevent premature decomposition .
Q. How does the pinacol ester group influence solubility and reactivity in cross-coupling reactions?
The pinacol ester enhances solubility in organic solvents like chloroform and ketones compared to the parent boronic acid, facilitating homogeneous reaction conditions. This esterification also stabilizes the boron center against hydrolysis, enabling compatibility with aqueous bases in Suzuki-Miyaura couplings . For example, UV-vis studies show that pinacol esters react more predictably with H₂O₂ than their boronic acid counterparts .
Q. What cross-coupling applications are most relevant for this compound?
Indole-2,3-diboronic acid pinacol ester is widely used in Suzuki-Miyaura couplings to construct biaryl and heteroaryl frameworks. Its dual boronic ester groups allow sequential coupling steps, enabling iterative synthesis of conjugated systems . Chemoselective cross-coupling can be achieved by controlling solution speciation (e.g., pH, solvent) to prioritize reactivity at one boronic ester site over the other .
Q. What analytical techniques are critical for monitoring reactions involving this compound?
UV-vis spectroscopy is effective for tracking reactions with oxidizing agents like H₂O₂, as the boronic ester’s absorption peak at ~290 nm decreases while new chromophores (e.g., nitrophenolate at 405 nm) emerge . ¹¹B NMR is indispensable for characterizing borinic ester intermediates and confirming reaction progress in allylboration or protodeboronation pathways .
Q. What safety protocols are essential when handling this compound?
Safety data sheets (SDS) indicate hazards including skin/eye irritation and respiratory risks. Key precautions include:
- Use of fume hoods and PPE (gloves, goggles).
- Disposal via approved waste facilities (P501) .
- Avoidance of moisture to prevent hydrolysis, which may release toxic byproducts .
Advanced Research Questions
Q. How can stereochemical outcomes (E/Z selectivity) be controlled in allylboration reactions using this compound?
E/Z selectivity in allylboration is highly dependent on intermediate speciation. For α-substituted allyl pinacol boronic esters, treatment with nBuLi and trifluoroacetic anhydride (TFAA) generates borinic esters, which favor E-selectivity via a six-membered transition state. Without these additives, Z-selectivity dominates due to steric effects in the allylboration step .
Q. What strategies enable chemoselective coupling in iterative cross-coupling reactions?
Controlled speciation —manipulating reaction conditions (e.g., solvent polarity, temperature)—allows selective activation of one boronic ester group. For example, palladium-catalyzed couplings can prioritize aryl-aryl bond formation over alkenyl-boron reactivity by adjusting ligand choice (e.g., xantphos vs. PPh₃) . Sequential deprotection and coupling steps are also viable for multi-functional substrates .
Q. How do boryl radical intermediates influence reaction mechanisms in photochemical syntheses?
Photoinduced decarboxylative borylation proceeds via a radical chain mechanism . Initiation involves light-induced homolysis of the B-B bond in bis(catecholato)diboron, generating boryl radicals that abstract hydrogen from the substrate. Propagation steps form carbon-boron bonds, with termination occurring via radical recombination . Mechanistic studies using radical traps (e.g., TEMPO) confirm this pathway.
Q. What challenges arise in synthesizing derivatives with multiple functional groups, and how are they addressed?
Competing reactivity (e.g., oxidation of indole rings or boronic esters) requires orthogonal protection strategies . For example:
- Boc-protected amines tolerate cross-coupling conditions but require acidic deprotection .
- Acetoxy groups (as in 2-acetoxy-5-bromoindane derivatives) enhance stability during coupling but necessitate post-reaction hydrolysis .
Functional group compatibility must be validated via controlled stepwise synthesis .
Q. How can contradictions in reactivity data (e.g., H₂O₂ vs. cross-coupling conditions) be resolved?
Contradictions often stem from divergent reaction pathways. For instance:
- Reaction with H₂O₂ proceeds via oxidative deboronation , forming phenolic byproducts .
- Cross-coupling requires transmetalation with Pd⁰, which competes with oxidation. Resolving these pathways involves kinetic studies (e.g., variable-temperature NMR) and optimizing reagent stoichiometry to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
